molecular formula C22H36O2 B014006 5,7-Docosadiynoic acid CAS No. 178560-65-1

5,7-Docosadiynoic acid

Cat. No. B014006
M. Wt: 332.5 g/mol
InChI Key: KTCYROIQAAHHIE-UHFFFAOYSA-N
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Description

5,7-Docosadiynoic acid is a fluorescent molecule with a low molecular weight . This makes it ideal for use in a variety of strategies. This compound can be used as a fluorescent probe for the detection of membrane interactions and also has many potential applications in polymerized optical devices .


Synthesis Analysis

5,7-Docosadiynoic Acid is an amphiphilic molecule used in the synthesis of artificial cell membranes .


Molecular Structure Analysis

The molecular formula of 5,7-Docosadiynoic acid is C22H36O2 . The average mass is 332.520 Da and the monoisotopic mass is 332.271515 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Docosadiynoic acid are as follows :

Scientific Research Applications

  • Neuroscience Applications : DHA promotes neurogenesis both in vitro and in vivo, which could modulate hippocampal function regulated by neurogenesis (Kawakita, Hashimoto, & Shido, 2006). Additionally, DHA pre-administration has been found to beneficially affect the decline in learning ability in Alzheimer's disease model rats (Hashimoto et al., 2002).

  • Cardiovascular Health : DHA treatment inhibits intracellular Ca(2+) dynamics in vascular smooth muscle cells, contributing to its beneficial properties on cardiovascular disorders (Hirafuji et al., 2001).

  • Cancer Treatment and Prevention : DHA induces apoptosis in human MCF-7 breast cancer cells both in vitro and in vivo, which could aid in breast cancer treatment and prevention (Kang et al., 2010). It also enhances the anticancer effect of 5-fluorouracil (5-FU), suggesting a potential approach for cancer therapy (Zhuo et al., 2008).

  • Biochemical Synthesis : 5,7-Docosadiynoic acid is useful as an intermediate in the synthesis of arachidonic acid, poly-yn alcohols, and docosa-4,7,10,13,16,19-hexaynoic acid (Steen, Pabon, & Dorp, 2010).

  • Inflammatory and Immune Responses : DHA is a precursor to docosatrienes and 17S-series resolvins, which regulate inflammation and resolution events (Hong et al., 2003). It also attenuates immunoglobulin A nephropathy and IL-6 transcription in mice (Jia et al., 2004).

properties

IUPAC Name

docosa-5,7-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-14,19-21H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCYROIQAAHHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC#CC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407829
Record name 5,7-DOCOSADIYNOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Docosadiynoic acid

CAS RN

178560-65-1
Record name 5,7-DOCOSADIYNOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ganglioside GM1, cholera toxin from Vibrio Cholerae, human serum albumin, and wheat germ agglutinin were purchased from Sigma. 5,7-docosadiynoic acid was synthesized. Deionized water was obtained by passing distilled water through a Millipore μF ultrapurification train. Solvents used were reagent grade. The ganglioside GM1 was mixed at 5 mol % with the diacetylene “matrix lipid” monomers. Liposomes were prepared using the probe sonication method and polymerized by UV irradiation (254 nm). The conjugated ene-yne backbone of polydiacetylene liposomes results in the appearance of a deep blue/purple solution. The visible absorption spectrum of the freshly prepared purple liposomes is shown in FIG. 25.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AA Deckert, JC Horne, B Valentine, L Kiernan… - Langmuir, 1995 - ACS Publications
Langmuir-Blodgett (LB) films provide a reproducible and experimentally simple method for producing orga-nized media. Indeed LB films have been utilized for everything from model …
Number of citations: 59 0-pubs-acs-org.brum.beds.ac.uk
JJ Pan, D Charych - Langmuir, 1997 - ACS Publications
Molecular recognition sites on cell membranes serve as the main communication channels between the inside of a cell and its surroundings. Upon receptor binding, celular messages …
Number of citations: 239 0-pubs-acs-org.brum.beds.ac.uk
L Juhasz, RD Ortuso, K Sugihara - Nano Letters, 2020 - ACS Publications
Quantitative and anisotropic mechanochromism of polydiacetylene over nanoscale distances remains unaddressed even after 50 years of extensive research. This is because its …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
JJ Pan, DH Charych - Smart Structures and Materials 1997 …, 1997 - spiedigitallibrary.org
Molecular recognition sites on cell membranes serve as the main communication channels between the inside of a cell and its surroundings. Upon receptor binding, cellular messages …
Number of citations: 3 www.spiedigitallibrary.org
M Weston, AD Tjandra, R Chandrawati - Polymer Chemistry, 2020 - pubs.rsc.org
Polydiacetylenes (PDAs) are a class of conjugated polymers with unique optical properties that make them excellent materials for the construction of colorimetric sensors. Self-assembly …
Number of citations: 82 0-pubs-rsc-org.brum.beds.ac.uk
B Das, S Jo, J Zheng, J Chen, K Sugihara - Nanoscale, 2022 - pubs.rsc.org
Polydiacetylenes (PDAs) are a family of mechanochromic polymers that change color from blue to red and emit fluorescence when exposed to external stimuli, making them extremely …
Number of citations: 13 0-pubs-rsc-org.brum.beds.ac.uk
B Das, N Shioda, S Yagi, Y Oaki… - Advanced Materials …, 2023 - Wiley Online Library
2D polydiacetylene (PDA) layered composites with added guest molecules have demonstrated an excellent tunable mechanochromic properties toward the development of …
K Aplander, M Marttila, S Manner… - Journal of medicinal …, 2011 - ACS Publications
Epidemic keratoconjunctivitis (EKC) is a severe disease of the eye, caused by members of the Adenoviridae (Ad) family, with symptoms such as keratitis, conjunctivitis, pain, edema, and …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
SA Yamanaka, DH Charych, DA Loy, DY Sasaki - Langmuir, 1997 - ACS Publications
Liposomes enhanced with surface recognition groups have previously been found to have high affinity for heavy metal ions and virus particles with unique fluorescent and colorimetric …
Number of citations: 92 0-pubs-acs-org.brum.beds.ac.uk
RW Carpick, TM Mayer, DY Sasaki, AR Burns - Langmuir, 2000 - ACS Publications
We have investigated the thermochromic transition of an ultrathin poly(diacetylene) film. The Langmuir film is composed of three layers of polymerized 10,12-pentacosadiynoic acid [CH …
Number of citations: 131 0-pubs-acs-org.brum.beds.ac.uk

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